2,6-Difluorobenzaldehyde oxime

概要

説明

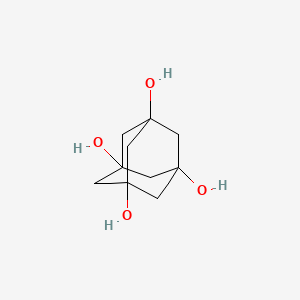

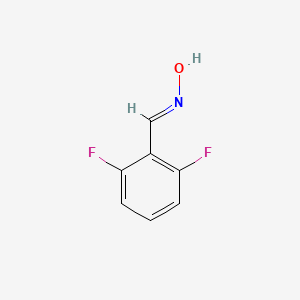

“2,6-Difluorobenzaldehyde oxime” is a chemical compound . It is also known as "(E)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine" .

Synthesis Analysis

The synthesis of fluorsubstituted benzaldoximes, which could include “this compound”, involves the reaction of fluorine-substituted benzaldehydes with hydroxylamine sulphate in the presence of sodium acetate in methanol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H5F2NO .

Chemical Reactions Analysis

“2,6-Difluorobenzaldehyde” can be used as a reactant to synthesize various compounds. For example, it can be used to synthesize “5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil” via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .

Physical And Chemical Properties Analysis

“2,6-Difluorobenzaldehyde” has a molecular weight of 142.10, a melting point of 15-17 °C, a boiling point of 82-84 °C/15 mmHg, and a density of 1.317 g/mL at 25 °C .

科学的研究の応用

Synthesis and Optimization

- Synthesis Process : 2,6-Difluorobenzaldehyde is synthesized from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide, followed by fractionation purification. The synthesis procedure has been optimized for maximum yield and purity, achieving a yield of 61.2% and purity of 98.1% under specific reaction conditions (Wang Ya-lou, 2004).

Chemical Reactions and Derivatives

- Base-Catalyzed Cyclocondensation : The reaction of 2,6-difluorobenzaldehyde with ethyl cyanoacetate and thiourea in the presence of potassium carbonate produces a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation even at high temperatures (M. Al-Omar et al., 2010).

Biochemical Studies

- Enzymatic Reduction Study : Studies on the enzymatic reduction of oximes to imines have utilized various compounds, including benzaldoxime and derivatives. This research provides insights into the oxygen-insensitive reduction pathways and the preference of certain enzymes for specific substrates (S. Heberling et al., 2006).

Radiosynthesis and Biodistribution

- Prosthetic Group Studies : Research involving the conjugation of 2,6-Difluorobenzaldehyde-derived prosthetic groups to peptides for positron emission tomography (PET) imaging highlights the importance of the chemical nature of prosthetic groups in influencing the biodistribution profile of radiotracers (M. Glaser et al., 2008).

Analytical Chemistry

- Gas Chromatography Applications : Studies demonstrate the utility of aldehyde derivatives, including those of 2,6-Difluorobenzaldehyde oxime, for the determination of volatile aldehydes in air samples, contributing to understanding of air pollution and aldehyde behavior in atmospheric contexts (H. Nishikawa & T. Sakai, 1995).

Vaccine Synthesis

- Conjugate Vaccine Synthesis : The application of oxime chemistry in bioconjugation for the preparation of protein-polysaccharide conjugate vaccines demonstrates the versatility of this approach. This method simplifies the synthesis and increases the yields of vaccines, including those utilizing components derived from this compound (A. Lees et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWOZJHFLGQGDU-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrobromide](/img/structure/B3107423.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)

![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)

![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)

amine hydrobromide](/img/structure/B3107488.png)

![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)